molecular formula C15H21FN2O B5672378 1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE

1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE

Cat. No.: B5672378
M. Wt: 264.34 g/mol
InChI Key: WJNJUTVVJQSPEC-UHFFFAOYSA-N
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Description

1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the fluorine atom and the piperazine ring in its structure makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and piperazine ring can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE is unique due to the specific arrangement of its fluorine atom and piperazine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-3-4-15(19)12-5-6-14(13(16)11-12)18-9-7-17(2)8-10-18/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNJUTVVJQSPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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